molecular formula C11H14FNO B2388603 (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine CAS No. 1807920-04-2

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine

Cat. No.: B2388603
CAS No.: 1807920-04-2
M. Wt: 195.23 g/mol
InChI Key: FJVNCQVAONNZJP-GXSJLCMTSA-N
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Description

“(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine” is a novel compound that has garnered tremendous interest in recent years owing to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14FNO/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11H,3,5,7,13H2/t9-,11+/m1/s1 . The molecular weight of this compound is 195.24 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 195.24 .

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Fluorophenol", "Cyclopentanone", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 2-Fluorophenol with ethyl chloroformate in the presence of triethylamine to form ethyl 2-fluorophenyl carbonate.", "Step 2: Condensation of cyclopentanone with ethyl 2-fluorophenyl carbonate in the presence of ammonium acetate and catalytic amounts of sodium acetate to form (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-one.", "Step 3: Reduction of the ketone group in (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-one with sodium borohydride in methanol to form (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-ol.", "Step 4: Protection of the hydroxyl group of (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-ol with tert-butyldimethylsilyl chloride in the presence of imidazole to form (1R,2S)-2-(2-Fluorophenoxy)-1-(tert-butyldimethylsilyloxy)cyclopentane.", "Step 5: Conversion of the silyl ether to the amine group by treatment with hydrochloric acid in diethyl ether to form (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine.", "Step 6: Purification of the product by extraction with chloroform and ethyl acetate, followed by drying over sodium sulfate." ] }

CAS No.

1807920-04-2

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(1S,2R)-2-(2-fluorophenoxy)cyclopentan-1-amine

InChI

InChI=1S/C11H14FNO/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11H,3,5,7,13H2/t9-,11+/m0/s1

InChI Key

FJVNCQVAONNZJP-GXSJLCMTSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)OC2=CC=CC=C2F)N

SMILES

C1CC(C(C1)OC2=CC=CC=C2F)N

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2F)N

solubility

not available

Origin of Product

United States

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